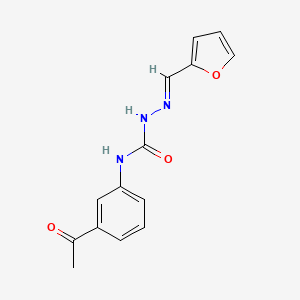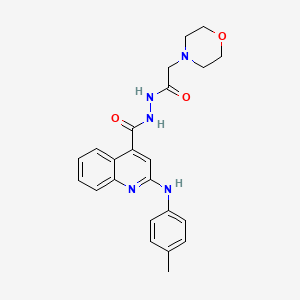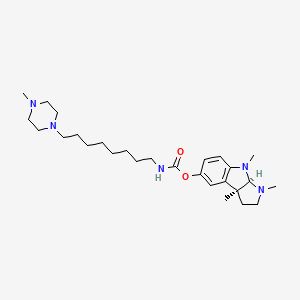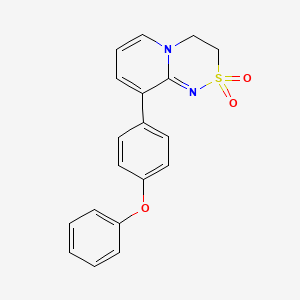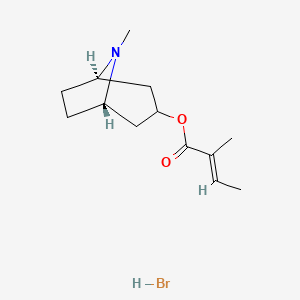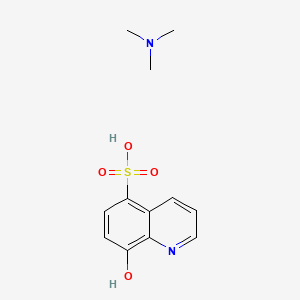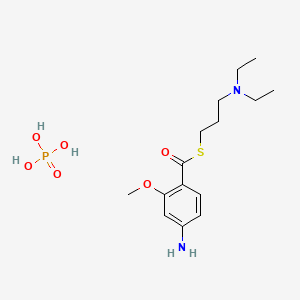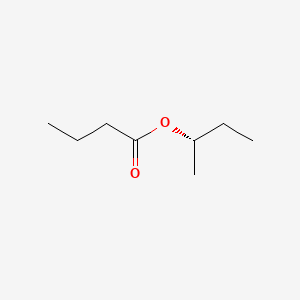
(+)-2-Butyl butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-2-Butyl butyrate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This compound is characterized by its fruity aroma, which makes it a popular choice in the formulation of perfumes and flavorings. The compound is also of interest in various scientific research fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(+)-2-Butyl butyrate can be synthesized through esterification reactions, where butyric acid reacts with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester. The general reaction is as follows:
Butyric acid+Butanol→(+)-2-Butyl butyrate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where butyric acid and butanol are continuously fed into the reactor, and the ester is continuously removed. This method ensures high efficiency and yield of the desired ester. Additionally, the use of solid acid catalysts can enhance the reaction rate and reduce the need for corrosive liquid acids.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-2-Butyl butyrate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form butyric acid and other oxidation products.
Reduction: Reduction of the ester can yield butanol and butyric acid.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze back to butyric acid and butanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Oxidation: Butyric acid and other carboxylic acids.
Reduction: Butanol and butyric acid.
Hydrolysis: Butyric acid and butanol.
Wissenschaftliche Forschungsanwendungen
(+)-2-Butyl butyrate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory properties.
Industry: Utilized in the formulation of fragrances, flavorings, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism by which (+)-2-Butyl butyrate exerts its effects involves its interaction with various molecular targets. In biological systems, the ester can be hydrolyzed by esterases to release butyric acid and butanol, which can then participate in metabolic pathways. Butyric acid, in particular, is known to modulate gene expression by inhibiting histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription.
Vergleich Mit ähnlichen Verbindungen
(+)-2-Butyl butyrate can be compared with other esters such as:
Ethyl butyrate: Similar fruity aroma but differs in the alcohol component (ethanol vs. butanol).
Methyl butyrate: Also has a fruity scent but is derived from methanol and butyric acid.
Butyl acetate: Another ester with a pleasant aroma, but derived from acetic acid and butanol.
The uniqueness of this compound lies in its specific combination of butyric acid and butanol, which imparts distinct chemical and sensory properties.
Eigenschaften
CAS-Nummer |
116836-55-6 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
[(2S)-butan-2-yl] butanoate |
InChI |
InChI=1S/C8H16O2/c1-4-6-8(9)10-7(3)5-2/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI-Schlüssel |
QJHDFBAAFGELLO-ZETCQYMHSA-N |
Isomerische SMILES |
CCCC(=O)O[C@@H](C)CC |
Kanonische SMILES |
CCCC(=O)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5S,6R,7R)-7-chloro-5-methyl-2-azabicyclo[4.1.0]hept-2-en-3-amine](/img/structure/B12743189.png)
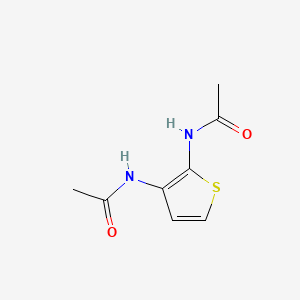
![N-[2-chloro-4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-[4-[(1,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]phenyl]-N'-methylethane-1,2-diamine;sulfate](/img/structure/B12743204.png)


